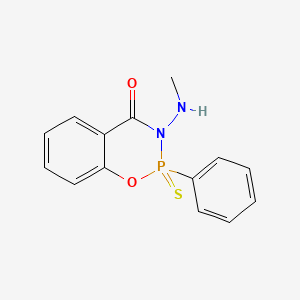
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is a coordination compound where cobalt(II) is complexed with alpha-ketoglutarate and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate typically involves the reaction of cobalt(II) salts with alpha-ketoglutarate under aqueous conditions. The reaction is carried out by dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of alpha-ketoglutarate. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is allowed to cool, and the product is obtained by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands such as water molecules can be substituted with other ligands like ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for oxidation and reduction reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics. It can mimic the activity of certain metalloenzymes, making it useful in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of cobalt-based catalysts and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo oxidation and reduction, facilitating electron transfer processes. The alpha-ketoglutarate ligand can also participate in biochemical pathways, making the compound relevant in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) oxalate dihydrate: Similar coordination environment but with oxalate ligands.
Cobalt(II) acetate dihydrate: Another cobalt(II) complex with acetate ligands.
Cobalt(II) chloride dihydrate: A simpler cobalt(II) complex with chloride ligands.
Uniqueness
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is unique due to the presence of alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. This makes the compound particularly interesting for biochemical and medical research, as it can interact with biological systems in ways that other cobalt complexes cannot.
Propiedades
Número CAS |
131892-74-5 |
|---|---|
Fórmula molecular |
C10H14CoO12 |
Peso molecular |
385.14 g/mol |
Nombre IUPAC |
cobalt(2+);hydron;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/2C5H6O5.Co.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*1-2H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2 |
Clave InChI |
ZFWDVIBRRKMCGS-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



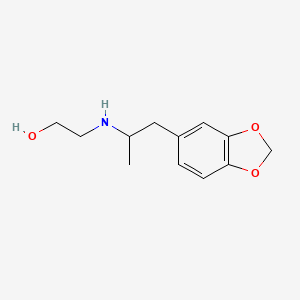

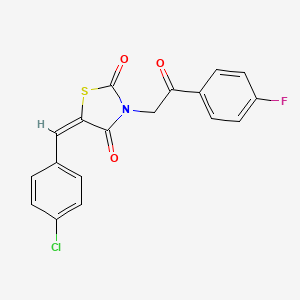

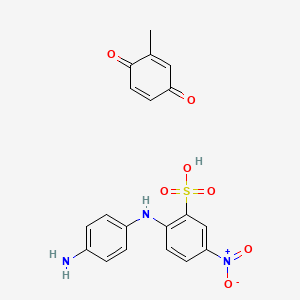
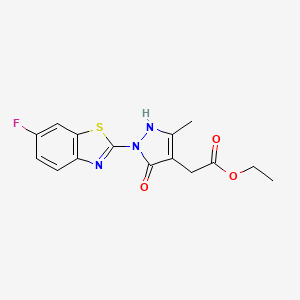
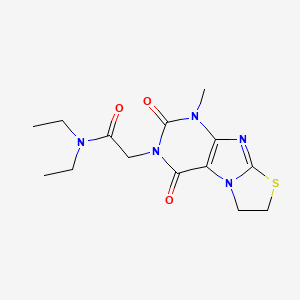
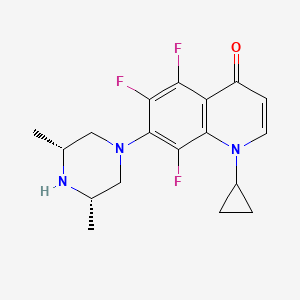
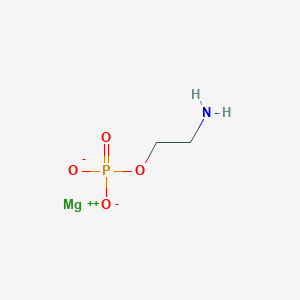
![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


